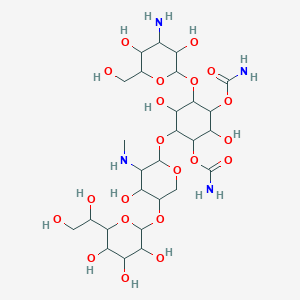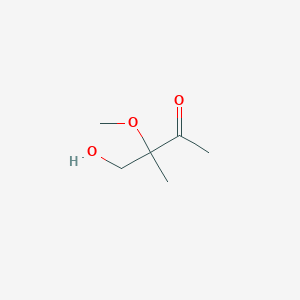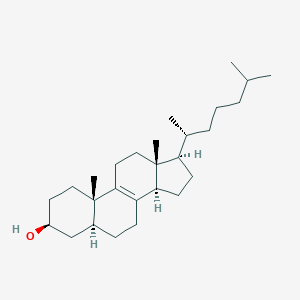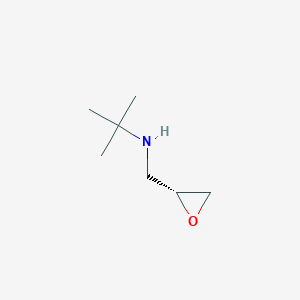
(R)-3-TERT-BUTYLAMINO-1,2-EPXOYPROPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-tert-Butylamino-1,2-epoxypropane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an epoxy group and a tert-butylamino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butylamino-1,2-epoxypropane typically involves the reaction of an appropriate epoxide with a tert-butylamine. One common method involves the use of ®-glycidol as the starting material, which undergoes a nucleophilic substitution reaction with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-3-tert-Butylamino-1,2-epoxypropane often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butylamino-1,2-epoxypropane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group typically yields diols, while nucleophilic substitution can produce a wide range of functionalized derivatives .
Scientific Research Applications
®-3-tert-Butylamino-1,2-epoxypropane has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-tert-Butylamino-1,2-epoxypropane involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butylamino group can interact with receptors or other biomolecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-3-tert-Butylamino-1,2-epoxypropane: The enantiomer of the compound with similar chemical properties but different biological activity.
3-tert-Butylamino-1,2-epoxybutane: A structurally related compound with a different carbon chain length.
3-tert-Butylamino-1,2-epoxycyclohexane: A cyclic analog with distinct chemical and physical properties.
Uniqueness
®-3-tert-Butylamino-1,2-epoxypropane is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in drug development .
Properties
IUPAC Name |
2-methyl-N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYHLFQJXHHLD-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
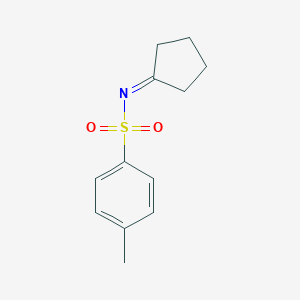

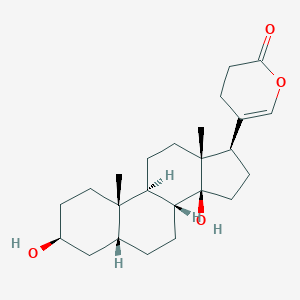
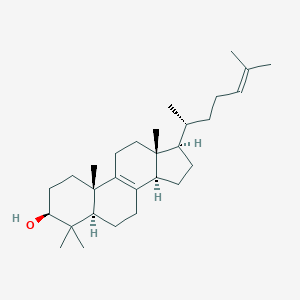

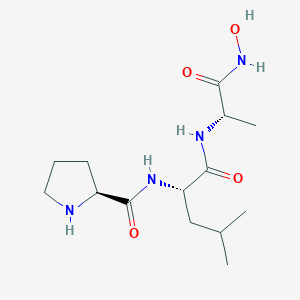

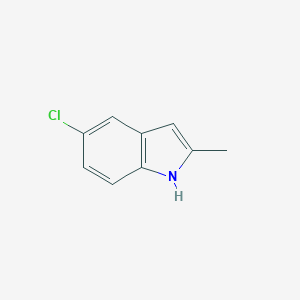
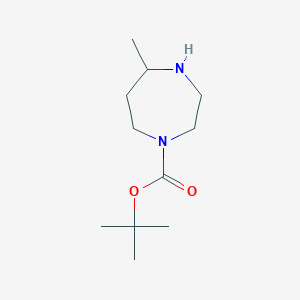
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
